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Compound of Interest

5-Bromo-3-ethyl-1,3-dihydro-indol-
Compound Name:
2-one

Cat. No.: B1272487

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-3-ethyl-
1,3-dihydro-indol-2-one

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous pharmacologically active compounds. The strategic introduction of substituents onto
this heterocyclic system allows for the fine-tuning of its physicochemical and biological
properties. This guide focuses on 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one, a derivative
whose utility stems from the unique interplay between the electron-withdrawing bromine atom
on the aromatic ring and the alkyl substituent at the stereogenic C3 position. The bromine atom
at the 5-position is known to enhance the biological activity of indole-based molecules, making
this compound a person of significant interest for drug discovery and development.[1] This
document provides a comprehensive overview of its chemical properties, synthesis, reactivity,
and potential applications for researchers and drug development professionals.

Physicochemical and Structural Properties

5-Bromo-3-ethyl-1,3-dihydro-indol-2-one is a solid, crystalline compound. The core structure
consists of a benzene ring fused to a five-membered lactam (pyrrolidinone) ring. The key
features are a bromine atom at position 5 of the benzene ring and an ethyl group at the C3
position of the lactam ring. This C3 position is a chiral center, meaning the molecule can exist
as two enantiomers.
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Data Summary Table

Property Value Source

5-bromo-3-ethyl-1,3-
IUPAC Name ] ] PubChem][2]
dihydroindol-2-one

Molecular Formula C10H10BrNO PubChem][2]
Molecular Weight 240.10 g/mol PubChem|[2]
CAS Number 304876-05-9 PubChem[2]
Appearance Solid (predicted)

Data not available; related 5-

Melting Point bromo-oxindole melts at 220-
224°CJ[3]
Boiling Point 362.51£42.0 °C (Predicted) ChemBK[3]

Soluble in Dimethylformamide

Solubility (DMF) and other organic ChemBK[3]
solvents
XLogP3 2.4 PubChem|[2]

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized
compound.

e 1H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct
signals for the aromatic protons, whose chemical shifts and coupling patterns will be
influenced by the bromine atom. The ethyl group will present as a characteristic triplet and
guartet. The proton at the C3 position will appear as a multiplet, coupled to the adjacent ethyl
protons. The N-H proton of the lactam will exhibit a broad singlet.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show ten distinct
carbon signals. The carbonyl carbon (C=0) of the lactam will be the most downfield signal
(~170-180 ppm). Aromatic carbons will appear in the 110-145 ppm range, with the carbon
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attached to bromine showing a characteristic shift. The C3 carbon and the two carbons of the
ethyl group will be visible in the aliphatic region.

IR (Infrared) Spectroscopy: Key vibrational bands will include a sharp peak for the N-H
stretch (~3200 cm~?) and a strong absorption for the lactam carbonyl (C=0) stretch (~1700
cm~1). Aromatic C-H and C=C stretching bands will also be present.

e Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a
molecule containing one bromine atom, with two major peaks of nearly equal intensity
separated by 2 m/z units (for 7°Br and 8!Br isotopes), corresponding to the molecular ion
[M]* and [M+2]*.

Synthesis and Reactivity
Synthetic Workflow

The synthesis of 3-substituted oxindoles can be achieved through various routes. A common
and reliable method is the direct alkylation of a 5-bromooxindole precursor. This approach is
favored for its efficiency and control over the C3-substituent.
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Synthesis of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one

5-Bromo-1,3-dihydro-indol-2-one
(Starting Material)

Step 1

Deprotonation at N-H
(Strong Base, e.g., NaH)

Tautomerization

Formation of Enolate Ethyl Halide
(Intermediate) (e.g., Ethyl lodide)

tep 2

Nucleophilic Attack
(SN2 Reaction)

tep 3

Workup & Purification
(Chromatography)

(Final Product)

[5-Bromo-3-ethyl-1,3-dihydro-indo|-2-one]

Click to download full resolution via product page

Caption: Synthetic workflow for 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one.
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Detailed Experimental Protocol: Alkylation of 5-
Bromooxindole

This protocol describes the synthesis via direct ethylation. The causality behind this choice is
its high yield and straightforward execution. The use of a strong base like Sodium Hydride
(NaH) is crucial to generate a potent nucleophile (the enolate) that can efficiently react with the
ethyl halide.

e Preparation: To a solution of 5-bromo-1,3-dihydro-indol-2-one (1.0 eq) in anhydrous
Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon), add Sodium
Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C.

o Expertise Note: Anhydrous conditions are critical as NaH reacts violently with water. The
reaction is performed at 0°C to control the exothermic deprotonation step.

¢ Enolate Formation: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to
room temperature and stir for an additional hour. The evolution of hydrogen gas indicates the
formation of the sodium salt.

o Alkylation: Cool the mixture back to 0°C and add ethyl iodide (1.2 eq) dropwise. Allow the
reaction to stir at room temperature overnight.

o Expertise Note: Ethyl iodide is used as it is a highly reactive alkylating agent. Monitoring
the reaction by Thin Layer Chromatography (TLC) is essential to determine completion.

¢ Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated
agueous ammonium chloride (NH4Cl) solution. Extract the product into an organic solvent
such as ethyl acetate (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a4), and concentrate under reduced pressure. The crude product should be purified by
column chromatography on silica gel to yield the pure 5-Bromo-3-ethyl-1,3-dihydro-indol-
2-one.

o Trustworthiness Note: Purity must be confirmed by NMR and Mass Spectrometry to
validate the structure before any further use.
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Reactivity Profile

» N-H Acidity: The lactam proton is acidic and can be removed by a base, facilitating N-
alkylation or N-acylation reactions.

o C3 Position: The proton at the C3 position is also acidic and can be deprotonated to form an
enolate, allowing for further functionalization at this site.

e Aromatic Ring: The bromine atom makes the aromatic ring susceptible to palladium-
catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the
introduction of diverse functional groups at the 5-position.[4] This is a key feature for creating
libraries of compounds for drug discovery.

Biological and Pharmacological Context

While specific biological data for 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one is not extensively
published, the 5-bromo-oxindole scaffold is a well-established pharmacophore in modern drug
discovery.[1] Derivatives have shown a wide range of activities, including anticancer, antiviral,
and antimicrobial effects.[1][5]

Anticancer Potential: Kinase Inhibition

Many oxindole derivatives function as potent inhibitors of protein kinases, which are critical
regulators of cell signaling pathways often dysregulated in cancer. For example, Sunitinib, an
approved anticancer drug, features an oxindole core and targets multiple receptor tyrosine
kinases (RTKSs) like VEGFR and PDGFR.[6] The 5-bromo substitution often enhances binding
affinity and inhibitory potency.[7]

The mechanism of action for many 5-bromoindole derivatives involves the inhibition of key
oncogenic pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase
pathway.[1] Inhibition of EGFR leads to cell cycle arrest and the induction of apoptosis.[1]
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Caption: Hypothetical inhibition of the EGFR signaling pathway.

This compound serves as a valuable building block for synthesizing more complex molecules.
Its C3-ethyl group provides a specific steric and lipophilic profile, while the 5-bromo position
acts as a versatile handle for further chemical modification, making it an ideal starting point for
structure-activity relationship (SAR) studies.

Safety and Handling

While specific toxicity data for this compound is not available, related bromo-indole compounds
are classified as irritants.[8] Standard laboratory safety precautions should be observed.

o Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-
resistant gloves.

» Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-
ventilated area or a chemical fume hood.[9]

e Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

5-Bromo-3-ethyl-1,3-dihydro-indol-2-one is a strategically designed heterocyclic compound
with significant potential in medicinal chemistry and materials science. Its well-defined
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physicochemical properties, versatile reactivity, and the established pharmacological
importance of its core scaffold make it a valuable tool for researchers. The ability to perform
selective modifications at the N1, C3, and C5 positions allows for the systematic exploration of
chemical space, paving the way for the development of novel therapeutics and functional
materials. This guide provides the foundational knowledge required for its effective synthesis,
handling, and application in advanced research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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